3-(Difluoromethoxy)-4'-ethynyl-1,1'-biphenyl
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Overview
Description
3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common route involves the difluoromethylation of a suitable biphenyl precursor followed by ethynylation. The difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The ethynylation step often involves the use of ethynyl halides under palladium-catalyzed coupling conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of reagents and catalysts would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The difluoromethoxy group can be reduced under specific conditions.
Substitution: The biphenyl framework allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl framework .
Scientific Research Applications
3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and lipophilicity, while the ethynyl group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- Trifluoromethyl ethers
Uniqueness
3-(Difluoromethoxy)-4’-ethynyl-1,1’-biphenyl is unique due to the combination of difluoromethoxy and ethynyl groups in a biphenyl framework.
Properties
IUPAC Name |
1-(difluoromethoxy)-3-(4-ethynylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)18-15(16)17/h1,3-10,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKXJVAFTAKWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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